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Compound of Interest

Compound Name: Butyl phenylcarbamodithioate

Cat. No.: B077474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational

studies related to butyl phenylcarbamodithioate, also known as N-butyl-N-phenyl

dithiocarbamate. Drawing from available scientific literature, this document summarizes key

findings on its synthesis, spectroscopic properties, and the computational modeling of its

metallic complexes. This guide is intended to serve as a valuable resource for researchers and

professionals involved in the fields of medicinal chemistry, materials science, and drug

development.

Synthesis and Spectroscopic Characterization
The synthesis of N-butyl-N-phenyl dithiocarbamate and its subsequent metal complexes is a

well-established process. The general methodology involves the reaction of N-butylaniline with

carbon disulfide in the presence of a base.

Experimental Protocol: Synthesis of Ammonium N-butyl-
N-phenyldithiocarbamate
A common synthetic route for the ammonium salt of N-butyl-N-phenyl dithiocarbamate involves

the following steps:
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N-butylaniline is dissolved in a suitable solvent, typically a cold alcohol or an aqueous

ammonia solution.

The solution is cooled in an ice bath.

Carbon disulfide is added dropwise to the cooled solution while stirring.

The reaction mixture is stirred for a specified period, allowing for the formation of the

dithiocarbamate salt.

The resulting product can then be isolated and purified, often by recrystallization.

This ammonium salt can then be used as a ligand to synthesize various metal complexes.

Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of butyl
phenylcarbamodithioate and its derivatives. While detailed spectroscopic data for the

standalone ligand is not extensively published, data for its metal complexes provide valuable

insights into its structural features.

Table 1: Spectroscopic Data for Metal Complexes of N-butyl-N-phenyl dithiocarbamate
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Complex
FT-IR (cm⁻¹)
ν(C=N)
(thioureide)

FT-IR (cm⁻¹)
ν(C-S)

¹H-NMR (δ,
ppm)

¹³C-NMR (δ,
ppm)

[Zn(C₁₁H₁₄NS₂)₂] 1491 957

0.88 (t, CH₃),

1.68 (m, CH₂),

4.10 (t, N-CH₂),

7.25-7.28 (m, Ar-

H)

13.70 (CH₃),

29.21 (CH₂),

58.83 (N-CH₂),

126.64, 128.58,

129.19, 129.60

(Ar-C), 203-201

(NCS₂)

[Cd(C₁₁H₁₄NS₂)₂

]
Not Reported Not Reported Not Reported Not Reported

[Hg(C₁₁H₁₄NS₂)₂

]
Not Reported Not Reported Not Reported Not Reported

[Cu(C₁₁H₁₄NS₂)₂

]
Not Reported Not Reported Not Reported Not Reported

Note: The data presented is primarily for the Zinc complex as reported in the literature. Detailed

data for other complexes is limited in the reviewed sources.

Computational Modeling and Theoretical Studies
Computational modeling, particularly Density Functional Theory (DFT), has been employed to

investigate the structural and electronic properties of metal complexes of N-butyl-N-phenyl

dithiocarbamate. These studies provide valuable information on bond lengths, bond angles,

and electronic transitions.

Computational Methodology
A common computational approach for studying dithiocarbamate complexes involves the

following:

Software: Gaussian suite of programs is frequently used.

Method: Density Functional Theory (DFT) is the most common method.
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Functional: The B3LYP hybrid functional is widely employed.

Basis Set: For the metal atoms, the LANL2DZ (Los Alamos National Laboratory 2 Double-

Zeta) effective core potential is often used. For other atoms like Carbon, Hydrogen, Nitrogen,

and Sulfur, Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are common choices.

Properties Calculated: Geometric optimization, vibrational frequency analysis, Mulliken

population analysis (for atomic charges), and Frontier Molecular Orbital (HOMO-LUMO)

analysis are typically performed.

Theoretical Data for Metal Complexes
While comprehensive theoretical data for the standalone butyl phenylcarbamodithioate
ligand is not readily available in the literature, studies on its metal complexes provide insights

into its coordination behavior and electronic structure upon complexation.

Table 2: Theoretical Data for a Representative Cu(II) Complex of N-butyl-N-phenyl

dithiocarbamate

Parameter Value

Bond Lengths (Å)

Cu-S ~2.3 - 2.4

C-N (thioureide) ~1.3 - 1.4

C-S ~1.7 - 1.8

**Bond Angles (°) **

S-Cu-S (chelate ring) ~76 - 78

Calculated Band Gap (eV) 0.821

Note: The data is based on a quantum chemical study of the Cu(II) complex and should be

considered representative. Actual values may vary depending on the specific complex and

computational method.
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Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the synthesis

workflow and a generalized computational workflow.

Synthesis Workflow

Reactants

Reaction Product

N-Butylaniline
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Click to download full resolution via product page

Caption: Synthesis workflow for ammonium N-butyl-N-phenyldithiocarbamate.

Computational Modeling Workflow
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Caption: Generalized workflow for DFT calculations on dithiocarbamates.

Conclusion and Future Directions
This technical guide has synthesized the available theoretical and computational data on butyl
phenylcarbamodithioate. While experimental studies have established its synthesis and

characterized its metal complexes, a dedicated and comprehensive theoretical investigation of

the standalone ligand is an area ripe for future research. Such studies would provide a deeper

understanding of its intrinsic electronic and structural properties, which could, in turn, inform the

rational design of novel therapeutic agents and functional materials. Further computational
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work could also explore its interactions with biological targets, paving the way for its potential

applications in drug discovery.

To cite this document: BenchChem. [Theoretical and Computational Insights into Butyl
Phenylcarbamodithioate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077474#butyl-phenylcarbamodithioate-theoretical-
studies-and-computational-modeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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